4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester
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Overview
Description
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester is a complex organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester involves multiple steps. One common approach is the condensation of thiazole derivatives with appropriate amino acids and esters under controlled conditions. The reaction typically requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
Ethyl ®-2-(1-amino-2-methylpropyl)thiazole-4-carboxylate: Another thiazole derivative with different functional groups
Uniqueness
4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester is unique due to its complex structure, which allows for diverse chemical reactions and interactions with biological targets. This complexity makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H46N4O5S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
methyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C27H46N4O5S/c1-8-13-31(21(17(3)4)15-22(32)25-28-19(16-37-25)27(35)36-7)26(34)23(18(5)9-2)29-24(33)20-12-10-11-14-30(20)6/h16-18,20-23,32H,8-15H2,1-7H3,(H,29,33)/t18-,20+,21+,22+,23-/m0/s1 |
InChI Key |
JNSHNUWAKRQNNP-VFMKGFAKSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)C(=O)C(C(C)CC)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
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